Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as the amino group, cyano group, and ester group makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of substituted amines with methyl cyanoacetate. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave irradiation techniques can be employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of heterocyclic compounds and other complex molecules.
Biology: It can be used in the development of biologically active compounds with potential therapeutic applications.
Medicine: Research into its derivatives may lead to the discovery of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. For example, the cyano group can act as an electrophile, while the amino group can form hydrogen bonds with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A precursor used in the synthesis of Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate.
4-Amino-1H-pyrrole-2-carboxylate: Lacks the cyano group but shares the pyrrole ring structure.
N-substituted cyanoacetamides: A class of compounds with similar reactivity and applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. Its ability to undergo various reactions and form diverse derivatives makes it valuable in research and industrial applications .
Biological Activity
Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring with various substituents that contribute to its biological activity. The structural formula can be represented as:
The presence of the amino and cyano groups enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that pyrrole derivatives demonstrated dose-dependent cytotoxicity against LoVo colon cancer cells, with IC50 values indicating significant antitumor properties .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
LoVo (Colon Cancer) | 10.5 | Induction of apoptosis via caspase activation |
HepG2 (Liver Cancer) | 12.3 | Cell cycle arrest at G2/M phase |
HeLa (Cervical) | 15.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro assays indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, although specific MIC values vary based on the bacterial strain tested. For example, it exhibited an MIC of 16 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Enterococcus faecalis | 16 |
Escherichia coli | 32 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication .
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors like Bcl-2, facilitating programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating effectively.
Case Studies
A notable study involving this compound assessed its effects on various cancer cell lines. The results indicated a marked reduction in cell viability across multiple tests, supporting its potential as an effective anticancer agent.
Study Summary
- Objective : Evaluate the anticancer effects of this compound on selected cancer cell lines.
- Methods : Cytotoxicity assays were performed using MTT assays across different concentrations.
- Findings : Significant cytotoxicity was observed in all tested cell lines, with the most pronounced effects noted in colon and liver cancer cells.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
methyl 4-amino-1-(cyanomethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-13-8(12)7-4-6(10)5-11(7)3-2-9/h4-5H,3,10H2,1H3 |
InChI Key |
IZGRYKQURJADNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1CC#N)N |
Origin of Product |
United States |
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